molecular formula C17H17F2N3O B5508785 N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(furan-2-yl)-N-methylethanamine

N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(furan-2-yl)-N-methylethanamine

Cat. No.: B5508785
M. Wt: 317.33 g/mol
InChI Key: ZKZMSIPXABNGQG-UHFFFAOYSA-N
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Description

N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(furan-2-yl)-N-methylethanamine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluorophenyl group, a furan ring, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(furan-2-yl)-N-methylethanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the difluorophenyl group through electrophilic substitution. The furan ring is then attached via a cross-coupling reaction, and finally, the ethanamine moiety is introduced through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(furan-2-yl)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(furan-2-yl)-N-methylethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(furan-2-yl)-N-methylethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(furan-2-yl)-N-methylethanamine: Shares structural similarities with other pyrazole and furan derivatives.

    This compound: Similar in structure but may differ in the position or type of substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(furan-2-yl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O/c1-11(16-4-3-7-23-16)22(2)10-12-9-20-21-17(12)14-6-5-13(18)8-15(14)19/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZMSIPXABNGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)N(C)CC2=C(NN=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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